Tert-butyl methyl(4-oxocyclohexyl)carbamate
Overview
Description
Tert-butyl methyl(4-oxocyclohexyl)carbamate is an organic compound with the molecular formula C₁₂H₂₁NO₃ . It is commonly used as an intermediate in organic synthesis and pharmaceutical research . The compound is known for its stability and reactivity, making it a valuable component in various chemical reactions.
Scientific Research Applications
Tert-butyl methyl(4-oxocyclohexyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is employed in the production of various chemical products and materials.
Preparation Methods
The synthesis of tert-butyl methyl(4-oxocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-oxocyclohexanone in the presence of a suitable catalyst . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale batch or continuous processes, utilizing advanced equipment to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Tert-butyl methyl(4-oxocyclohexyl)carbamate undergoes various chemical reactions, including:
Mechanism of Action
The mechanism of action of tert-butyl methyl(4-oxocyclohexyl)carbamate involves its reactivity with various nucleophiles and electrophiles. The carbamate group can undergo hydrolysis, releasing tert-butyl alcohol and the corresponding amine. This reactivity is crucial in its role as an intermediate in organic synthesis and pharmaceutical development.
Comparison with Similar Compounds
Tert-butyl methyl(4-oxocyclohexyl)carbamate can be compared with other similar compounds, such as:
- Tert-butyl (4-oxocyclohexyl)carbamate
- Tert-butyl (3-oxocyclohexyl)carbamate
- Tert-butyl 3-oxocyclopentylcarbamate
These compounds share similar structural features but differ in their specific functional groups and reactivity. This compound is unique due to its specific combination of tert-butyl and methyl groups, which influence its stability and reactivity in chemical reactions .
Properties
IUPAC Name |
tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13(4)9-5-7-10(14)8-6-9/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMGILZSPQRPBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647484 | |
Record name | tert-Butyl methyl(4-oxocyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400899-84-5 | |
Record name | 1,1-Dimethylethyl N-methyl-N-(4-oxocyclohexyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400899-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl methyl(4-oxocyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.